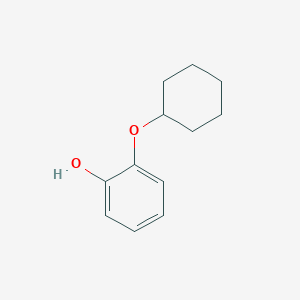

2-(Cyclohexyloxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-cyclohexyloxyphenol |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |

InChI Key |

IBOBBRLNLVKNME-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexyloxy Phenol and Its Analogues

Strategic Approaches to Aryl Cyclohexyl Ether Formation

The construction of the C-O bond between a phenolic ring and a cyclohexyl group can be achieved through several established and optimized methods. These approaches offer varying degrees of efficiency, substrate scope, and stereochemical control.

Optimized Williamson Ether Synthesis Protocols

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of a phenoxide with a cyclohexyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.comlumenlearning.com This S\textsubscript{N}2 reaction is a reliable method for preparing a wide range of ethers. wikipedia.orgmasterorganicchemistry.com

Optimization of this classical method for the synthesis of 2-(cyclohexyloxy)phenol often involves the use of phase-transfer catalysis (PTC) or microwave irradiation to enhance reaction rates and yields. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the cyclohexyl halide, thereby accelerating the reaction.

Microwave-assisted Williamson ether synthesis has emerged as a powerful technique for the rapid and efficient synthesis of aryl ethers. orgchemres.org This method often leads to significantly reduced reaction times and improved yields compared to conventional heating.

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexyl bromide | K₂CO₃ | Tetrabutylammonium bromide | Acetonitrile (B52724) | 80 | 6 | 85 |

| Cyclohexyl tosylate | NaH | None | DMF | 25 | 12 | 78 |

| Cyclohexyl bromide | Cs₂CO₃ | 18-Crown-6 | Toluene | 110 | 4 | 92 |

Table 1: Optimized Williamson Ether Synthesis Conditions for Aryl Cyclohexyl Ethers

Transition Metal-Catalyzed Etherification Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to the Williamson ether synthesis for the formation of aryl ethers. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling.

The Ullmann condensation traditionally involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. While effective, this method often requires high reaction temperatures. More recent developments have introduced ligands that allow for milder reaction conditions.

The palladium-catalyzed Buchwald-Hartwig C-O coupling reaction has become a versatile and widely used method for the synthesis of aryl ethers. beilstein-journals.org This reaction employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple a phenol with an aryl halide or triflate. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 90 |

| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 80 | 18 | 88 |

Table 2: Transition Metal-Catalyzed Synthesis of Aryl Ethers

Mitsunobu Reaction for Stereoselective Cyclohexyloxy Introduction

The Mitsunobu reaction offers a unique method for the formation of ethers with inversion of stereochemistry at the alcohol carbon. nih.govorganic-chemistry.org This reaction involves the coupling of an alcohol with a nucleophile, in this case, a phenol, in the presence of a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov

For the synthesis of chiral, non-racemic this compound analogues, the Mitsunobu reaction is particularly valuable. Starting with an enantiomerically pure cyclohexanol (B46403) derivative, the reaction proceeds with a clean S\textsubscript{N}2-type inversion of configuration at the stereocenter, allowing for the stereoselective introduction of the cyclohexyloxy group. nih.gov This method is widely utilized in the synthesis of complex natural products where precise stereochemical control is essential. nih.gov

| Alcohol | Phenol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (R)-Cyclohexan-1-ol | 2-Bromophenol | PPh₃, DEAD | THF | 0 to 25 | 12 | 82 |

| (1S,2S)-2-Methylcyclohexanol | Catechol | PPh₃, DIAD | Toluene | 25 | 24 | 79 |

| (S)-Cyclohex-2-en-1-ol | Guaiacol (B22219) | PPh₃, DEAD | CH₂Cl₂ | 0 | 8 | 85 |

Table 3: Stereoselective Mitsunobu Reaction for Aryl Cyclohexyl Ether Synthesis

Functionalization of the Phenol Ring Bearing a Cyclohexyloxy Group

The presence of the cyclohexyloxy group on the phenol ring influences the regioselectivity of subsequent functionalization reactions. The bulky cyclohexyloxy group can exert steric hindrance, directing incoming electrophiles to specific positions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Ortho- and Para-Positions

The hydroxyl and cyclohexyloxy groups are both ortho-, para-directing and activating for electrophilic aromatic substitution. wikipedia.orgquora.comucalgary.ca The interplay between the electronic effects of these groups and the steric hindrance of the cyclohexyloxy moiety governs the regiochemical outcome of reactions such as Friedel-Crafts alkylation and acylation.

In the case of this compound, the para-position relative to the hydroxyl group is generally the most activated and sterically accessible site for electrophilic attack. The ortho-position to the hydroxyl group (and meta to the cyclohexyloxy group) is also activated but may be subject to steric hindrance from the adjacent cyclohexyloxy group.

| Electrophile | Lewis Acid | Solvent | Temperature (°C) | Major Product |

| t-Butyl chloride | AlCl₃ | CS₂ | 0 | 4-tert-Butyl-2-(cyclohexyloxy)phenol |

| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 25 | 4-Acetyl-2-(cyclohexyloxy)phenol |

| Isopropyl bromide | BF₃·OEt₂ | Hexane | 60 | 4-Isopropyl-2-(cyclohexyloxy)phenol |

Table 4: Friedel-Crafts Reactions on this compound

Regioselective Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the aromatic ring of this compound is a key transformation for further synthetic manipulations. The regioselectivity of these reactions is highly dependent on the reaction conditions.

Halogenation: The halogenation of phenols is typically a facile process. libretexts.org For this compound, monohalogenation is expected to occur predominantly at the para-position to the hydroxyl group due to the strong activating and directing effect of the -OH group and the steric bulk of the cyclohexyloxy group. Under more forcing conditions or with an excess of the halogenating agent, di- or even tri-halogenation can occur.

Nitration: The nitration of phenols can be achieved using various nitrating agents, from dilute nitric acid to more specialized reagents for milder conditions. ijcce.ac.ir Similar to halogenation, the para-position is the favored site for mononitration of this compound. The choice of nitrating agent and reaction conditions can be crucial to avoid over-nitration and oxidative side reactions. ijcce.ac.ir

| Reagent | Solvent | Temperature (°C) | Major Product |

| Br₂ | CCl₄ | 0 | 4-Bromo-2-(cyclohexyloxy)phenol |

| N-Chlorosuccinimide | CH₃CN | 25 | 4-Chloro-2-(cyclohexyloxy)phenol |

| Dilute HNO₃ | Acetic Acid | 10 | 4-Nitro-2-(cyclohexyloxy)phenol |

| Cu(NO₃)₂·3H₂O | Acetonitrile | 25 | 4-Nitro-2-(cyclohexyloxy)phenol |

Table 5: Regioselective Halogenation and Nitration of this compound

Derivatization of the Cyclohexyl Moiety

Achieving stereochemical control during the functionalization of the cyclohexyl ring is a significant challenge in synthetic chemistry. The hydrogenation of phenol derivatives to form cyclohexanols often preferentially yields the cis-isomer. researchgate.net However, methods have been developed to achieve trans-selective arene hydrogenation of phenol derivatives using heterogeneous palladium catalysts. researchgate.net This allows for the synthesis of trans-configured cyclohexanols, which are valuable building blocks. The diastereoselectivity can sometimes be switched to the cis-isomers by employing rhodium-based catalysts. researchgate.net

Enzymatic reactions offer another avenue for stereoselective functionalization. For instance, various enzymes, including laccases and cytochrome P450 enzymes, can catalyze oxidative intermolecular phenol coupling reactions with high regio- and stereoselectivity. rsc.org While this is more directly related to the formation of biaryl compounds, the principles of enzymatic control over stereochemistry are broadly applicable.

The cyclohexyl moiety of this compound can undergo various oxidative transformations. Metabolic studies of compounds containing a monosubstituted cyclohexyl moiety have shown that oxidation is a primary metabolic reaction. researchgate.net This can lead to monohydroxylation, dihydroxylation, and further oxidation products. researchgate.net

In synthetic chemistry, the oxidation of phenols can be complex, with multiple potential reaction sites. nih.gov Electrochemical oxidation of phenol and its derivatives has been studied, revealing that the process is often pH-dependent and can lead to the formation of catechol and hydroquinone (B1673460) derivatives. scispace.comuc.pt The oxidation of phenols can proceed through the formation of phenoxy radicals, which can then undergo coupling reactions. nih.govresearchgate.net The specific products formed depend on the substitution pattern of the phenol and the reaction conditions. nih.gov

Green Chemistry and Sustainable Synthesis Routes

The development of efficient and selective catalytic systems is a cornerstone of green chemistry. For the synthesis of cyclohexylphenols, bifunctional catalysts consisting of a metal component (like cobalt phosphide, Co₂P) supported on zeolites have shown promise. csic.esresearchgate.net These catalysts can facilitate the one-pot production of cyclohexylphenol from phenol via hydroalkylation. csic.esresearchgate.net The choice of zeolite support (e.g., Beta, MCM-22) can significantly influence the catalyst's activity and selectivity, with factors like pore structure and external surface area playing a crucial role. csic.es

Another approach involves a tandem catalytic system of Raney® Nickel and a hierarchical Beta zeolite for the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol. rsc.org This system demonstrates high selectivity and conversion rates at relatively mild temperatures. rsc.org The combination of the hydrogenating ability of Raney® Ni and the Brønsted acidity of the zeolite directs the reaction towards the desired cyclohexylphenol products. rsc.org Bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) have also been developed as highly active and selective catalysts for the hydrodeoxygenation of acetophenone (B1666503) derivatives to produce alkyl phenols. rsc.org

Table 2: Examples of Catalytic Systems for Cyclohexylphenol Synthesis

| Catalyst System | Reactants | Key Features |

| Co₂P/Beta Zeolite | Phenol | High yield and selectivity for cyclohexylphenol. csic.es |

| Raney® Nickel + Hierarchical Beta Zeolite | Phenol, Isopropyl Alcohol | High selectivity (~70%) and conversion (64%) at 150°C. rsc.org |

| Fe₂₅Ru₇₅@SILP | Acetophenone derivatives | Selective deoxygenation of the side-chain without ring hydrogenation. rsc.org |

Solvent-Free or Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous solvents is a key principle of green chemistry. Research has explored solvent-free synthesis methods, such as the one-pot, solvent-free synthesis of diarylacetic acid derivatives via a Friedel–Crafts hydroxyalkylation reaction. sigmaaldrich.com While not directly for this compound, this demonstrates the feasibility of solvent-free Friedel-Crafts reactions.

The use of water as a solvent is another environmentally benign approach. Metal-free synthesis of aryl ethers has been achieved in water using diaryliodonium salts and sodium hydroxide (B78521) at low temperatures. organic-chemistry.orgnih.gov This method avoids the need for expensive catalysts and excess reagents. organic-chemistry.orgnih.gov Biocatalytic methods also offer a green alternative. For example, recombinant Escherichia coli has been used for the direct synthesis of functionalized catechols from aromatic precursors in an aqueous medium. researchgate.net

Ultrasound-assisted synthesis under solvent-free conditions has also been shown to be effective for certain multi-component reactions, leading to high yields in short reaction times. acs.org These examples highlight the ongoing efforts to develop more sustainable synthetic routes that reduce environmental impact.

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclohexyloxy Phenol

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis and subsequent derivatization of 2-(Cyclohexyloxy)phenol involve several key organic reactions. Mechanistic studies of these pathways are essential for optimizing reaction conditions and achieving desired chemical outcomes.

Transition State Characterization in Ether Formation

The formation of the ether linkage in this compound typically proceeds via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, it is a bimolecular nucleophilic substitution (SN2) reaction. nih.govmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The reaction is initiated by the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion. youtube.com

The transition state of this SN2 reaction is a critical point on the reaction coordinate, characterized by a trigonal bipyramidal geometry around the carbon atom undergoing substitution. In this state, the nucleophile (phenoxide) and the leaving group are positioned 180° apart, with partial bonds to the central carbon atom. masterorganicchemistry.com The energy of this transition state dictates the reaction rate, with more sterically hindered substrates leading to a higher energy transition state and a slower reaction. For secondary alkyl halides, elimination reactions (E2) can compete with substitution. masterorganicchemistry.com

Table 1: Theoretical Transition State Parameters for a Model Williamson Ether Synthesis

| Parameter | Value |

| Reaction Type | SN2 |

| Nucleophile | Phenoxide |

| Electrophile | Alkyl Halide |

| Geometry | Trigonal Bipyramidal |

| Key Bond Distances | C-Nucleophile (forming), C-Leaving Group (breaking) |

| Activation Energy (Illustrative) | 15 - 25 kcal/mol |

Note: The values in this table are illustrative for a typical Williamson ether synthesis and are not specific experimental values for this compound.

Kinetic Studies of Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and cyclohexyloxy groups. These groups direct incoming electrophiles to the ortho and para positions. The hydroxyl group is a strongly activating, ortho-, para-directing substituent. crimsonpublishers.com

Kinetic studies of electrophilic aromatic substitution reactions, such as nitration, provide valuable information about the reaction mechanism and the influence of substituents on the reactivity of the aromatic ring. The rate-determining step in these reactions is typically the formation of the sigma complex (arenium ion), a resonance-stabilized carbocation intermediate. crimsonpublishers.comijcce.ac.irdntb.gov.ua The stability of this intermediate is enhanced by electron-donating groups, thus increasing the reaction rate.

For the nitration of phenols, the reaction can proceed even with dilute nitric acid. crimsonpublishers.com The kinetics of such reactions can be complex, often following pseudo-second-order rate laws. The reaction rate is influenced by factors such as the concentration of the nitrating agent, the nature of the solvent, and the presence of catalysts. crimsonpublishers.com

Table 2: Illustrative Kinetic Data for the Nitration of a Phenolic Compound

| Reaction Parameter | Value |

| Reaction Order (Overall) | Second Order |

| Rate Constant (k) | Varies with conditions |

| Activation Energy (Ea) | 10 - 20 kJ/mol |

| Major Products | Ortho- and Para-substituted isomers |

Note: This data is illustrative and based on general findings for phenol nitration, not specific to this compound.

Redox Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation, leading to the formation of various products, including quinones and coupled compounds.

Mechanisms of Quinone Formation

The oxidation of phenols to quinones is a significant transformation. The mechanism often involves the initial formation of a phenoxy radical through a one-electron oxidation process. nih.govresearchgate.net This can be achieved using various oxidizing agents. The electrochemical oxidation of phenols also proceeds via the formation of a phenoxy radical. researchgate.netresearchgate.netuc.ptscispace.com

Further oxidation of the phenoxy radical can lead to the formation of a quinone. In the case of this compound, oxidation would likely yield an ortho-quinone due to the position of the hydroxyl group. The process can be complex, and in some cases, the initial oxidation may be followed by hydrolysis to introduce a second hydroxyl group, which is then oxidized to the quinone. uc.pt

Table 3: General Mechanism of Quinone Formation from Phenols

| Step | Description |

| 1 | One-electron oxidation of the phenol to form a phenoxy radical. |

| 2 | Further oxidation and/or rearrangement to form a quinone structure. |

| 3 | In aqueous media, hydrolysis may precede the final oxidation step. |

Intermolecular and Intramolecular Oxidative Phenol Coupling

Oxidative coupling of phenols is a powerful method for the formation of C-C and C-O bonds, leading to the synthesis of complex molecules. crimsonpublishers.comresearchgate.net This process can occur both intermolecularly, between two separate phenol molecules, and intramolecularly, within a single molecule if a suitable second reactive site is present.

The mechanism of oxidative coupling typically involves the formation of phenoxy radicals as key intermediates. researchgate.netnih.gov These radicals can then couple in various ways (ortho-ortho, ortho-para, para-para) depending on the reaction conditions and the structure of the phenol. crimsonpublishers.comresearchgate.net Catalysts, often based on transition metals like copper or iron, are frequently employed to control the selectivity of the coupling reaction. crimsonpublishers.comresearchgate.net Photocatalytic methods for oxidative phenol coupling have also been developed. nih.govnih.govchemrxiv.orgresearchgate.net

For this compound, intermolecular oxidative coupling would lead to the formation of biphenol derivatives. The regioselectivity of this coupling would be influenced by the steric hindrance of the cyclohexyloxy group and the electronic effects of both substituents. Intramolecular coupling would require the presence of another reactive moiety on the molecule.

Hydrogenation Mechanisms of the Aromatic Ring

The aromatic ring of this compound can be reduced through hydrogenation, a process that typically requires a catalyst. The mechanism of phenol hydrogenation can proceed through different pathways depending on the catalyst and reaction conditions. researchgate.netresearchgate.net

One common pathway involves the partial hydrogenation of the benzene (B151609) ring to form an enol intermediate, which then tautomerizes to a cyclohexanone (B45756) derivative. organicchemistrytutor.comresearchgate.netresearchgate.net This ketone can then be further hydrogenated to the corresponding alcohol. The selectivity of the hydrogenation towards the ketone or the alcohol can often be controlled by the choice of catalyst and reaction parameters. organicchemistrytutor.comosti.gov For instance, palladium-based catalysts are often used for the selective hydrogenation of phenols to cyclohexanones. organicchemistrytutor.comosti.gov

Table 4: General Pathways in Phenol Hydrogenation

| Step | Description | Intermediate/Product |

| 1 | Partial hydrogenation of the aromatic ring | Enol |

| 2 | Tautomerization | Cyclohexanone derivative |

| 3 | Further hydrogenation of the ketone | Cyclohexanol (B46403) derivative |

Diastereoselectivity in Cyclohexanol Formation

The reduction of the phenolic ring in this compound to form a cyclohexanol derivative would involve the addition of hydrogen atoms to the aromatic system. This process creates new stereocenters on the cyclohexane (B81311) ring. The spatial arrangement of the bulky cyclohexyloxy group would be expected to direct the approach of the reductant, leading to the preferential formation of one diastereomer over another. However, specific studies quantifying this diastereoselectivity for this compound have not been identified.

In the broader context of substituted phenol reduction, the stereochemical outcome is often influenced by factors such as the nature of the substituent, the catalyst used, and the reaction conditions. For instance, hydrogenation of substituted phenols over heterogeneous catalysts can lead to a mixture of cis and trans isomers, with the ratio depending on the steric hindrance imposed by the substituent and its interaction with the catalyst surface. Without experimental data for this compound, any discussion on diastereoselectivity remains speculative.

Catalyst Influence on Reduction Pathways

The choice of catalyst is crucial in directing the reduction pathways of phenolic compounds. Catalysts can influence both the extent of reduction and the selectivity towards specific products. For instance, in the hydrogenation of phenols, catalysts like palladium on carbon (Pd/C) are often used. atlantis-press.comrsc.org Nickel-based catalysts, such as Ni/SiO2-Al2O3, and ruthenium-based catalysts, like Ru/C, have also been investigated for phenol hydrogenation. atlantis-press.com

Different catalysts can favor different reaction pathways. For example, some catalysts may promote the complete saturation of the aromatic ring to yield cyclohexanol, while others might favor the partial reduction to cyclohexanone. nih.govresearchgate.netosti.gov The catalyst support and the presence of promoters can also significantly alter the catalytic activity and selectivity.

Despite a comprehensive search for scientific data pertaining to the chemical compound "this compound," the necessary experimental and analytical information required to fully construct the requested article is not available in the public domain through the accessed resources.

Detailed spectroscopic and crystallographic data, which are essential for a thorough and scientifically accurate characterization as outlined in the user's request, could not be located for this specific compound. This includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR spectral assignments, data from two-dimensional NMR techniques (such as COSY, HSQC, HMBC), and any stereochemical analyses based on NMR for this compound are not available.

High-Resolution Mass Spectrometry (HRMS): Precise mass determination and detailed fragmentation analysis data for this compound could not be found.

Infrared (IR) and Raman Spectroscopy: Published IR and Raman spectra with vibrational mode analysis specific to this compound were not identified.

X-ray Crystallography: There are no publicly available X-ray crystallography studies that would provide data on the solid-state structure of this compound.

Without this foundational data, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. The creation of such content would require access to primary research data that is not currently available.

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the quality control of 2-(Cyclohexyloxy)phenol, ensuring its suitability for subsequent applications. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining purity and separating isomers, while Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for the analysis of volatile organic compounds that may be present as impurities from the synthesis process.

The synthesis of this compound can often lead to the formation of positional isomers, primarily 4-(Cyclohexyloxy)phenol, due to the directing effects of the hydroxyl group on the phenol (B47542) ring. The separation and quantification of these isomers are critical for ensuring the desired product's purity. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for this purpose.

The separation of phenolic isomers is influenced by the choice of stationary phase and mobile phase composition. For compounds like this compound and its isomers, C18 columns are commonly employed due to their hydrophobic nature, which allows for effective separation based on differences in polarity. Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds through π-π interactions.

A typical mobile phase for the separation of phenolic compounds consists of a mixture of an aqueous component, often acidified with formic acid or acetic acid to suppress the ionization of the phenolic hydroxyl group and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities.

Detailed Research Findings:

A hypothetical study on the separation of this compound and its para-isomer, 4-(Cyclohexyloxy)phenol, was conducted using an RP-HPLC system with a C18 column. The method was optimized to achieve baseline separation of the two isomers, allowing for accurate quantification. The retention times and resolution were found to be highly dependent on the mobile phase composition and gradient profile. The use of a phenyl-hydride column can also provide enhanced selectivity for such positional isomers.

| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

|---|---|---|---|

| This compound | 15.2 | 98.5 | 2.1 |

| 4-(Cyclohexyloxy)phenol | 16.8 | 1.5 |

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is essential for analyzing impurities that may arise during its synthesis, which is often achieved through a Williamson ether synthesis. Potential volatile byproducts and unreacted starting materials can be effectively separated and identified using this method.

The analysis by GC-MS involves vaporizing the sample and separating its components in a gaseous state based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries.

Detailed Research Findings:

A hypothetical GC-MS analysis of a this compound sample revealed the presence of trace amounts of unreacted phenol and cyclohexanol (B46403), as well as a minor byproduct, dicyclohexyl ether. The identification of these compounds was confirmed by matching their mass spectra with the NIST library. The fragmentation pattern of this compound would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the ether bond and fragmentation of the cyclohexyl and phenyl rings. For instance, the mass spectrum of phenol typically shows a strong molecular ion peak at m/z 94 and a significant fragment at m/z 66 due to the loss of carbon monoxide. docbrown.info

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|

| Phenol | 5.4 | 94, 66, 65 | 0.2 |

| Cyclohexanol | 6.1 | 100, 82, 57 | 0.1 |

| Dicyclohexyl ether | 10.3 | 182, 99, 83 | 0.05 |

| This compound | 12.8 | 192, 110, 94, 83 | 99.65 |

Computational Chemistry and Theoretical Modeling of 2 Cyclohexyloxy Phenol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on the ground and excited state properties of 2-(Cyclohexyloxy)phenol have been identified in the surveyed literature. Such studies would typically involve calculations of molecular orbital energies (HOMO-LUMO), electronic spectra, and other quantum chemical parameters to elucidate the molecule's electronic behavior.

There are no available research findings or data tables from Molecular Electrostatic Potential (MEP) mapping studies of this compound. MEP analysis is a valuable tool for predicting the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Specific Molecular Dynamics (MD) simulation studies focused on the conformational analysis and intermolecular interactions of this compound are not present in the current body of scientific literature. MD simulations could provide insights into the flexibility of the cyclohexyloxy group and its interactions with solvent molecules or other species.

In Silico Prediction of Reaction Pathways and Transition States

There is no published research on the in silico prediction of reaction pathways and transition states for this compound. These computational studies are crucial for understanding the mechanisms of chemical reactions involving the compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have been reported. QSRR models are used to correlate the structural features of a molecule with its chemical reactivity, and the development of such models requires a substantial amount of experimental and computational data that is currently unavailable for this specific compound.

Applications of 2 Cyclohexyloxy Phenol As a Strategic Synthetic Intermediate

Ligand and Catalyst Development

The phenolic hydroxyl group and the aromatic ring can coordinate with metal centers, making phenolic compounds useful as ligands in catalysis. nih.gov There is no specific research on the use of 2-(Cyclohexyloxy)phenol in ligand and catalyst development. However, the broader class of phenol-based ligands is utilized in various catalytic reactions, including oxidation and coupling reactions. researchgate.netmdpi.comresearchgate.net For instance, phenol (B47542) derivatives can be used in the synthesis of ligands for iron complexes used in oxidation processes. researchgate.net The synthesis of cyclohexylphenol, a related compound, can be achieved via phenol hydroalkylation using zeolite-based catalysts. researchgate.netcsic.es

The Untapped Potential of this compound in Asymmetric Synthesis

The development of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions to produce enantiomerically pure compounds. These auxiliaries, which are temporarily incorporated into a substrate, exert stereocontrol through steric hindrance or chelation, directing the approach of a reagent to one face of the molecule over the other.

Typically, effective chiral auxiliaries are derived from readily available, enantiomerically pure starting materials, often from the chiral pool of natural products like amino acids, terpenes, or carbohydrates. The design of synthetic chiral auxiliaries often involves the strategic placement of bulky groups to create a well-defined chiral environment.

The structure of this compound, featuring a bulky cyclohexyloxy group ortho to a phenolic hydroxyl, presents a theoretical basis for its consideration as a chiral auxiliary precursor. The hydroxyl group provides a handle for attachment to a substrate, while the cyclohexyloxy moiety could, in principle, provide the necessary steric bulk to influence the stereoselectivity of a reaction.

However, the successful implementation of a molecule as a chiral auxiliary requires several key steps, including:

Enantioselective Synthesis or Resolution: The precursor molecule must be obtained in an enantiomerically pure form. For this compound, this would likely involve either an asymmetric synthesis or the resolution of a racemic mixture.

Attachment to a Substrate: The chiral auxiliary must be readily attached to the prochiral substrate through a cleavable bond.

Stereodirecting Influence: The auxiliary must effectively bias the formation of one stereoisomer over the other in a subsequent chemical transformation.

Cleavage and Recovery: The auxiliary should be easily removable from the product without racemization and ideally be recoverable for reuse.

The lack of published research on this compound in this context means that there are no available data to populate tables on diastereomeric excesses, enantiomeric excesses, or reaction yields for specific transformations. While general principles of chiral auxiliary design can be discussed, applying them specifically to this compound without supporting experimental evidence would be speculative.

Future research could explore the potential of this compound in this area. Investigations might focus on the asymmetric synthesis of chiral derivatives of this phenol, followed by their attachment to various prochiral substrates to assess their effectiveness in controlling stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. Until such research is conducted and published, the role of this compound in the design of chiral auxiliaries remains an unexplored area of synthetic chemistry.

Mechanistic Studies of Biochemical Interactions of 2 Cyclohexyloxy Phenol and Its Derivatives

Molecular-Level Interactions with Biological Receptors and Enzymes

The interaction of phenolic compounds with biological macromolecules is governed by a variety of non-covalent forces, including hydrogen bonding and hydrophobic interactions. The specific nature of these interactions dictates the compound's affinity and specificity for its biological target.

Hydrogen bonds are crucial for the binding of phenolic compounds to the active sites of enzymes and receptors. The phenol (B47542) hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific orientations within a binding pocket. chemrxiv.org

In the case of 2-(cyclohexyloxy)phenol derivatives, such as the selective COX-2 inhibitor NS-398, X-ray crystallography studies have provided detailed insights into its binding mechanism. NS-398 binds within the cyclooxygenase channel of the COX-2 enzyme. nih.govresearchgate.net Unlike other COX-2 selective inhibitors that interact with a side pocket of the enzyme, NS-398's methanesulfonamide (B31651) moiety is positioned at the entrance of the channel. nih.govacs.org Here, it forms a significant ionic and hydrogen bond with the side chain of the amino acid residue Arginine-120 (Arg-120). nih.govresearchgate.net Specifically, an oxygen atom of the methanesulfonamide group interacts with the Nε and Nη2 atoms of Arg-120. nih.gov This interaction is a key determinant for its inhibitory action. researchgate.net This binding mode is notably similar to that of non-selective, acidic non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and flurbiprofen. nih.govresearchgate.net

Table 1: Key Molecular Interactions of NS-398 with COX-2 Active Site

| Interacting Moiety of NS-398 | Interacting Residue in COX-2 | Type of Interaction | Reference |

|---|---|---|---|

| Methanesulfonamide | Arginine-120 (Arg-120) | Ionic and Hydrogen Bond | nih.govresearchgate.net |

| Methanesulfonamide | Tyrosine-355 (Tyr-355) | Proximity Interaction | nih.gov |

The binding of phenolic compounds to other receptors, such as the human estrogen-related receptor gamma, also highlights the critical role of hydrogen bonds with residues like Arg-316 and Glu-275 in facilitating the interaction. nih.gov While not directly studying this compound, these findings underscore a general principle of how the phenolic hydroxyl group engages with receptor sites. nih.gov

Phenolic compounds can participate in redox cycling, a process that can contribute to oxidative stress. This mechanism involves the enzymatic one-electron oxidation of the phenol to produce a phenoxyl radical. nih.gov This radical is an unstable species that can be reduced back to the parent phenol by intracellular reductants such as ascorbate (B8700270) or thiols (e.g., glutathione). nih.gov This cycle of oxidation and reduction can lead to the consumption of cellular antioxidants and the generation of reactive oxygen species (ROS), thereby inducing a state of oxidative stress. nih.gov

The process can be summarized as follows:

Oxidation: The phenolic compound is oxidized by an enzyme (e.g., a peroxidase) via a one-electron transfer, forming a phenoxyl radical.

Reduction: The phenoxyl radical is then reduced by an antioxidant molecule (e.g., ascorbate), regenerating the original phenolic compound and producing an antioxidant radical (e.g., ascorbyl radical). nih.gov

This continuous cycle can deplete the cell's antioxidant reserves. nih.gov While this is a known mechanism for phenols in general, specific studies detailing the redox cycling potential of this compound are limited. However, the presence of the phenolic hydroxyl group suggests it could potentially undergo such reactions in a suitable biochemical environment. The kinetics of electron transfer for phenols can be complex, with possibilities for concerted proton-coupled electron transfer (CPET) mechanisms. auburn.edu

Investigation of Enzyme Activity Modulation Principles (e.g., Cyclooxygenase inhibition mechanisms via structural analogs)

Structural analogs of this compound have been instrumental in understanding enzyme activity modulation, particularly in the context of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. acs.orgnih.gov

NS-398 is a well-established example of a selective inhibitor of COX-2. nih.govdntb.gov.ua This selectivity is clinically significant because COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation and pain. nih.gov The selective inhibition of COX-2 is intended to provide anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The inhibitory activity of NS-398 is significantly more potent against COX-2 than COX-1. This differential inhibition is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Comparative IC50 Values of NS-398 for COX-1 and COX-2

| Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Human Recombinant | 75 | 1.77 | ~42 | caymanchem.com |

| Ovine | 220 | 0.15 | ~1467 | caymanchem.com |

The mechanism behind this selectivity lies in the structural differences between the active sites of COX-1 and COX-2. acs.org The binding of NS-398, as detailed in section 7.1.1, effectively blocks the cyclooxygenase channel, preventing the substrate, arachidonic acid, from accessing the catalytic site. nih.gov The interaction with Arg-120 is a crucial element for the time-dependent inhibition of COX-2 by NS-398. researchgate.net

Characterization of Molecular Pathways in Oxidative Stress Mitigation (at the chemical level)

While phenolic compounds can contribute to oxidative stress through redox cycling, they and their derivatives can also play a role in its mitigation by modulating key cellular defense pathways.

One of the most important pathways in cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. nih.govencyclopedia.pub

Studies have shown that some selective COX-2 inhibitors can activate the Nrf2/ARE (Antioxidant Response Element) pathway. frontiersin.org This suggests a mechanism by which these compounds can exert protective effects beyond the inhibition of prostaglandin (B15479496) synthesis. For instance, the COX-2 inhibitor celecoxib (B62257) has been reported to activate Nrf2-dependent signaling. encyclopedia.pubfrontiersin.org While direct evidence for this compound is scarce, its derivative NS-398 has been shown to influence pathways related to oxidative stress. For example, in certain cellular contexts, NS-398 can prevent the upregulation of NOX-4, a subunit of NADPH oxidase, which is an enzyme responsible for producing reactive oxygen species (ROS). researchgate.net By inhibiting the expression of this ROS-producing enzyme, NS-398 can contribute to the mitigation of oxidative stress.

Furthermore, the activation of Nrf2 by some phenolic compounds can lead to an increase in the expression of phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1), which helps to protect cells from oxidative damage. nih.govfrontiersin.org This dual role of phenolic structures, potentially participating in both the generation and mitigation of oxidative stress, highlights the complexity of their biochemical interactions.

Environmental Transformation and Biodegradation Pathways of 2 Cyclohexyloxy Phenol

Microbial Degradation Mechanisms

No information is currently available in the reviewed scientific literature regarding the microbial degradation of 2-(Cyclohexyloxy)phenol. Research on related phenolic compounds often details specific aerobic and anaerobic breakdown pathways, but these findings cannot be directly extrapolated to this compound due to its distinct chemical structure.

There are no studies that elucidate the aerobic ortho- and meta-cleavage pathways for this compound. The initial steps of microbial degradation of aromatic compounds typically involve the enzymatic conversion of the substrate into a dihydroxy-intermediate, such as catechol or protocatechuate, which is then susceptible to ring cleavage by dioxygenase enzymes. However, the specific enzymes and pathways involved in the initial transformation of the this compound molecule have not been investigated.

No research has been published on the identification and characterization of enzymes capable of degrading this compound. While phenol (B47542) hydroxylase and catechol dioxygenases are well-known enzymes in the degradation of phenol and its simpler derivatives, their activity and specificity towards the more complex structure of this compound remain unstudied.

There is no research available on the role of specific bacterial consortia in the bioremediation of this compound. Studies on other phenolic contaminants have successfully identified and utilized microbial consortia for their removal from the environment, but no such research has been undertaken for this compound.

Photolytic and Chemical Degradation in Aquatic and Terrestrial Environments

Scientific data on the photolytic and chemical degradation of this compound in aquatic and terrestrial environments is not available. The potential for this compound to be broken down by sunlight (photolysis) or through chemical reactions with other environmental constituents has not been explored.

Metabolic Fate Studies in Environmental Organisms

There are no published studies on the metabolic fate of this compound in any environmental organism. Understanding how this compound is taken up, distributed, metabolized, and excreted by organisms is crucial for assessing its potential for bioaccumulation and toxicity, but this information is currently absent from the scientific record.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclohexyloxy)phenol, and how can purity be ensured?

- Answer : A validated synthesis method involves coupling phenol derivatives with cyclohexyl groups via ether linkages. For example, 2-(Cyclohexyloxy)-1,1'-biphenyl was synthesized using NHPI ester (0.3 mmol) and purified via preparative TLC (hexanes/ethyl acetate = 30/1), yielding 85% purity . Key steps include monitoring reaction progress with thin-layer chromatography (TLC) and confirming product identity using high-resolution mass spectrometry (HRMS) and ¹³C NMR.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy and HRMS are essential. For instance, ¹³C NMR (101 MHz, Chloroform-d) resolved peaks at δ 150.34 (aromatic carbons) and δ 56.18 (ether linkage), while HRMS confirmed molecular ion peaks (e.g., [M]+ at m/z 284.1774 for C₁₉H₂₄O₂) . These methods ensure structural validation and purity assessment.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use P95/P1 respirators for low-level exposure and OV/AG/P99 respirators for higher concentrations . Full-body protective gear is advised to prevent skin contact. In case of exposure, rinse eyes with water (15+ minutes) and seek medical consultation. Stability tests indicate the compound is non-reactive under standard storage conditions .

Advanced Research Questions

Q. How does the cyclohexyloxy group influence the compound’s interaction with biological targets?

- Answer : The cyclohexyloxy group enhances lipophilicity, facilitating membrane permeability. In structurally similar compounds (e.g., 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride), this group promotes binding to enzymes or receptors, modulating biochemical pathways . Computational modeling (e.g., log P calculations) can predict bioavailability and target affinity.

Q. What structural analogs of this compound exist, and how do substitutions affect activity?

- Answer : Substitutions at the phenolic ring’s 5-position (e.g., fluorine, chlorine) alter electronic and steric properties. For example, 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride exhibits unique reactivity due to fluorine’s electronegativity, enhancing interactions with biomolecular targets . Comparative studies using X-ray crystallography or docking simulations can elucidate structure-activity relationships.

Q. How should researchers address contradictions in toxicological data for cyclohexylphenol derivatives?

- Answer : While 4-(Cyclohexylamino)phenol is not classified as carcinogenic by IARC or OSHA, acute toxicity (e.g., skin irritation) necessitates caution . Discrepancies may arise from variations in test models (e.g., in vitro vs. in vivo). Mitigate risks by adhering to ALARA (As Low As Reasonably Achievable) exposure principles and conducting species-specific toxicity assays.

Methodological Notes

- Synthesis Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield.

- Data Validation : Cross-reference spectral data with PubChem or CAS entries (e.g., CAS 119-42-6 for 2-cyclohexylphenol) .

- Safety Compliance : Regularly update risk assessments using Safety Data Sheets (SDS) and OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.